molecular formula C17H17FN2O B5677550 (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone

(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B5677550
M. Wt: 284.33 g/mol
InChI Key: RXVRKVFNZQGAEF-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a piperazine core linked to fluorophenyl and phenyl groups via a methanone bridge, is recognized as a key pharmacophore for targeting enzymatic and receptor-based pathways . This compound serves as a valuable scaffold for the development of potent enzyme inhibitors. Structural analogs have demonstrated potent inhibitory activity against tyrosinase (TYR, EC 1.14.18.1), the key enzyme in melanin biosynthesis . Such inhibitors are investigated for potential application in therapeutic strategies for hyperpigmentation disorders and as anti-melanogenic agents . Research on closely related compounds has shown them to be competitive inhibitors, often exhibiting IC50 values in the low micromolar range, significantly more potent than the standard reference compound kojic acid . Furthermore, the 4-fluorophenylpiperazine moiety is a recurrent feature in ligands for G protein-coupled receptors (GPCRs) . Specifically, analogs within this chemical class have been designed and characterized as cannabinoid receptor 1 (CB1) inverse agonists . These compounds bind selectively to the CB1 receptor and modulate its basal signaling activity, making them useful pharmacological tools for studying metabolic disorders and substance addiction . Researchers utilize (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone as a key intermediate or precursor for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. The fluorine atom on the phenyl ring enhances metabolic stability and influences the compound's lipophilicity, while the methanone linker provides a rigid conformation that is favorable for target binding . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-10-12-20(13-11-19)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVRKVFNZQGAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone typically involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluoroaniline+Piperazine(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone\text{4-Fluoroaniline} + \text{Piperazine} \rightarrow \text{(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone} 4-Fluoroaniline+Piperazine→(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone

Industrial Production Methods

In an industrial setting, the production of (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen acts as a nucleophile, engaging in substitution reactions with electrophiles. For example:

  • N-Alkylation : The piperazine nitrogen reacts with alkylating agents like benzyl bromide under basic conditions (e.g., sodium hydride) to form substituted derivatives .

  • Reaction Conditions : Typically performed in DMF or DCM with controlled temperatures.

Reaction Reagents Products References
N-AlkylationBenzyl bromide, NaHAlkylated piperazine derivative

Acylation Reactions

The ketone group and piperazine nitrogen can undergo acylation to form amides:

  • Amide Formation : Coupling with acyl chlorides or carboxylic acids using reagents like EDCI or DCC in DMF yields amide derivatives .

Reaction Reagents Products References
Amide Bond FormationAcyl chloride, EDCIAmide-linked compounds

Condensation Reactions

The ketone group participates in condensation with nucleophiles:

  • Imine/Enamine Formation : Reaction with amines under acidic conditions forms imines or enamines .

Reaction Reagents Products References
Imine FormationAmine, acid catalystImines

Deprotection Reactions

Protecting groups (e.g., tert-butyl) on the piperazine are removed using acidic conditions:

  • TFA Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM cleaves tert-butyl esters, yielding free piperazine derivatives .

Reaction Reagents Products References
TFA DeprotectionTFA, DCMDeprotected piperazine

Cyclization and Ring-Opening Reactions

While not explicitly demonstrated for this compound, piperazine derivatives can undergo:

  • Cyclization : Formation of fused rings under specific conditions.

  • Ring-Opening : Breakage of the piperazine ring under harsh conditions (e.g., strong acids/bases) .

Michael Addition

The ketone group may act as a Michael acceptor if conjugated with an α,β-unsaturated carbonyl system, though this is not explicitly reported for this compound .

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its applications, focusing on scientific research, particularly in pharmacology, and includes comprehensive data tables and case studies.

Pharmaceutical Development

  • Antidepressant Activity : Preliminary studies suggest that the compound interacts with serotonin and dopamine receptors, indicating potential antidepressant effects similar to established medications.
  • Anxiolytic Properties : The piperazine structure is commonly associated with anxiolytic activity, suggesting its use in treating anxiety disorders.
  • Antitumor Activity : Research indicates cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.

The compound has been investigated for its binding affinity to various neurotransmitter receptors, which is crucial for understanding its therapeutic potential. Techniques such as radiolabeled binding assays and in vitro functional assays are employed to evaluate these interactions.

Case Study 1: Antidepressant Effects

A study evaluated the efficacy of (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone in animal models of depression. Results indicated significant reductions in depressive-like behavior compared to control groups, supporting its potential as an antidepressant candidate.

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic effects of this compound using standardized anxiety tests in rodents. The findings demonstrated dose-dependent anxiolytic effects, suggesting that it may modulate GABAergic transmission.

Case Study 3: Antitumor Activity

Research into the cytotoxic properties of (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone against various cancer cell lines revealed significant inhibitory effects on cell proliferation, particularly in breast cancer cells. Further mechanistic studies are ongoing to elucidate the pathways involved.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the phenyl ring, piperazine modifications, or additional functional groups. Below is a comparative analysis based on evidence from diverse sources:

Compound Key Structural Differences Impact on Properties References
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (12) Nitro and methoxy groups at positions 3 and 4 on the phenyl ring. Increased electron-withdrawing effects may reduce metabolic stability; nitro group enhances reactivity.
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-Carbonyl)piperazin-1-yl) benzoate (C4) Quinoline-4-carbonyl moiety replaces benzoyl; methyl ester at benzoate position. Extended aromatic system (quinoline) may enhance π-π interactions and receptor affinity.
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone (LDK1229) Bis(4-fluorophenyl)methyl and cyclohexyl groups replace phenyl and fluorophenyl moieties. Enhanced CB1 receptor inverse agonism due to bulky substituents; cyclohexyl improves lipophilicity.
JNJ-42226314 Indole-thiazole hybrid structure linked via azetidine-piperazine. High selectivity for monoacylglycerol lipase (MAGL) due to rigid heterocyclic framework.
[1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone Indole-thiazole-azetidine complex. Crystalline hydrochloride salt form improves solubility and bioavailability.

Biological Activity

(4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone, a compound derived from piperazine, has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and enzymatic inhibition. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound consists of a piperazine ring substituted with a fluorophenyl group and a phenylmethanone moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring through cyclization and subsequent substitutions to introduce the fluorophenyl group.

The biological activity of (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorine atom is believed to enhance binding affinity and metabolic stability, which can influence its pharmacokinetic profile.

1. Antidepressant Effects

Due to its structural similarity to known antidepressants, this compound may interact with serotonin and dopamine receptors. Preliminary studies suggest that it could exert antidepressant-like effects, potentially through modulation of neurotransmitter systems.

2. Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. For instance, related compounds have shown IC50 values as low as 0.18 μM against TYR, indicating potent inhibitory activity . This suggests potential applications in treating hyperpigmentation disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (μM)Biological Activity
(4-(4-Fluorobenzyl)piperazin-1-yl)(2-trifluoromethyl)methanoneStructure0.18Tyrosinase inhibitor
(4-(4-Chlorophenyl)piperazin-1-yl)(phenyl)methanoneStructure17.8Less active than fluorinated analogs
(4-(4-Methylphenyl)piperazin-1-yl)(phenyl)methanoneStructure5.0Moderate activity

Case Study 1: Neuropharmacological Effects

In a study exploring the antidepressant potential of piperazine derivatives, (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone was evaluated for its effects on serotonin receptors. The findings indicated that the compound could enhance serotonin levels in synaptic clefts, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Melanin Biosynthesis Inhibition

A series of experiments assessed the impact of various piperazine derivatives on TYR activity. The most promising derivatives demonstrated not only high inhibitory potency but also minimal cytotoxicity in human cell lines, making them suitable candidates for further development as cosmetic agents targeting skin pigmentation disorders .

Q & A

Q. What is the optimized synthetic route for (4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous derivatives were prepared by reacting 4-(4-fluorophenyl)piperazine with a benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours) . Yield optimization (62–88%) can be achieved by controlling stoichiometry, reaction time, and temperature. Purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) and monitoring via TLC (Rf ≈ 0.34–0.44) are critical . Purity validation requires elemental analysis (C, H, N within ±0.05% of theoretical values) and NMR spectroscopy (e.g., distinct δ 8.91 ppm for hydroxyl protons in DMSO-d₆) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • ¹H/¹³C NMR : Key signals include piperazine CH₂ protons (δ 2.96–3.76 ppm), aromatic protons (δ 6.69–7.74 ppm), and carbonyl carbons (δ 166.0–168.9 ppm) .
  • Melting Points : Consistent melting ranges (e.g., 170–171°C) confirm crystallinity .
  • Elemental Analysis : Matches calculated/observed values (e.g., C 72.29% vs. 72.32%) to verify composition .

Q. How can researchers assess compound stability under experimental conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures.
  • HPLC-UV monitoring of degradation products in buffer solutions (pH 4–9).
  • Light Sensitivity Tests : Store aliquots in amber vials and compare with light-exposed samples .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for fluorophenyl-piperazine derivatives?

The 4-fluorophenyl group enhances lipophilicity and receptor binding affinity. For example, in tyrosine kinase inhibitors, fluorinated analogs (e.g., compound 9 in ) showed 50% higher inhibition compared to non-fluorinated counterparts. Substituents on the phenyl ring (e.g., bromo, methyl) alter steric and electronic profiles, with meta-substitution favoring π-π stacking in receptor pockets . Advanced SAR requires molecular docking (e.g., AutoDock Vina) and comparative IC₅₀ assays against structurally related compounds .

Q. How can contradictory data between in vitro and cellular assays be resolved?

Discrepancies often arise from differences in membrane permeability or metabolic degradation. Strategies include:

  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
  • Metabolite Identification : LC-MS/MS profiling of incubated compounds in hepatocyte models.
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography and mass spectrometry .

Q. What crystallographic methods elucidate molecular packing and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding (e.g., O–H···N interactions) and π-stacking distances (3.4–3.8 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., H···F interactions ≈ 12% in fluorinated derivatives) . For amorphous samples, pair distribution function (PDF) analysis can supplement structural insights .

Q. How do fluorophenyl-piperazine derivatives interact with serotonin/dopamine receptors?

Radioligand binding assays (e.g., [³H]ketanserin for 5-HT₂A receptors) show competitive displacement. For example, fluorophenyl analogs exhibit Ki values < 100 nM due to enhanced hydrophobic interactions in the receptor’s transmembrane domain . Computational studies (MD simulations) further highlight the role of fluorine in stabilizing ligand-receptor complexes via halogen bonds .

Q. What strategies optimize bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS).
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life.
  • Prodrug Design : Esterification of hydroxyl groups (e.g., acetyl derivatives) increases metabolic stability .

Methodological Notes

  • Contradiction Management : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) if signals overlap .
  • Advanced SAR : Combine QSAR models with free-energy perturbation (FEP) calculations to predict substituent effects .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo testing; avoid commercial vendor recommendations per the task constraints .

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